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molecular formula C17H16N2O B2635403 4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol CAS No. 370582-53-9

4-(2,3,4,9-Tetrahydro-1H-beta-carbolin-1-yl)-phenol

Cat. No. B2635403
M. Wt: 264.328
InChI Key: QENZPDLDEMHHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06987115B2

Procedure details

To a stirred solution of tryptamine (5.0 g, 31.2 mmole) in dry CH2Cl2 (100 mL) at RT was added 4-hydroxybenzaldehyde (3.81 g, 31.2 mmole) followed by dropwise addition of trifluoroacetic acid (7.11 g, 62.4 mmole). After 12 hr, the reaction solution was washed with 10% aqueous NaHCO3 (100 mL), H2O (100 mL) and brine. The organic solution was dried over Na2SO4 and concentrated under reduced pressure to give a yellow oil. The yellow residue was washed with hexanes and dried under high vacuum to afford the title compound (7.74 g, 94%) as a light yellow solid: MS (ES) m/e 265 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.11 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[NH:6][CH:5]=1.[OH:13][C:14]1[CH:21]=[CH:20][C:17]([CH:18]=O)=[CH:16][CH:15]=1.FC(F)(F)C(O)=O>C(Cl)Cl>[CH:18]1([C:17]2[CH:20]=[CH:21][C:14]([OH:13])=[CH:15][CH:16]=2)[C:5]2[NH:6][C:7]3[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=3)[C:4]=2[CH2:3][CH2:2][NH:1]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NCCC1=CNC2=CC=CC=C12
Name
Quantity
3.81 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
7.11 g
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction solution was washed with 10% aqueous NaHCO3 (100 mL), H2O (100 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
WASH
Type
WASH
Details
The yellow residue was washed with hexanes
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(NCCC=2C3=CC=CC=C3NC12)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.74 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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